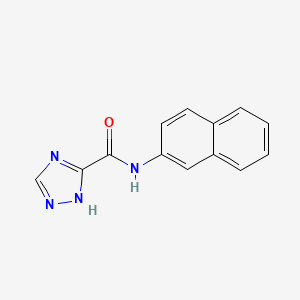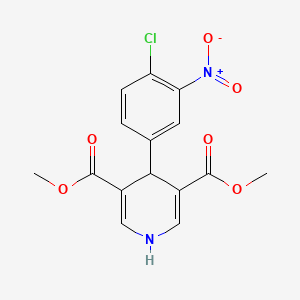
3,4-Dimethylphenyl (3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3,4-Dimetilfenil (3-metilfenil)carbamato es un compuesto orgánico con la fórmula molecular C16H17NO2. Es un tipo de carbamato, que es una clase de compuestos derivados del ácido carbámico. Los carbamatos son conocidos por sus diversas aplicaciones en varios
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methylphenol. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying neurological processes .
Medicine: They can be used to design drugs with specific enzyme inhibitory properties .
Industry: In the industrial sector, 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE can be used in the formulation of pesticides and herbicides due to its ability to inhibit certain enzymes in pests .
Mecanismo De Acción
The mechanism of action of 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE involves the inhibition of cholinesterase enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an accumulation of acetylcholine in the synaptic cleft. This can result in prolonged nerve signal transmission .
Comparación Con Compuestos Similares
- 3,4-DIMETHYLPHENYL N-METHYLCARBAMATE
- 3,5-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE
- 4-CHLORO-3,5-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE
Comparison: 3,4-DIMETHYLPHENYL N-(3-METHYLPHENYL)CARBAMATE is unique due to the specific positioning of the methyl groups on the phenyl rings. This positioning can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and chemical stability .
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(3,4-dimethylphenyl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C16H17NO2/c1-11-5-4-6-14(9-11)17-16(18)19-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
GBXHCOBSSSNTQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)OC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-{4-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(prop-2-en-1-yl)acetamide](/img/structure/B11098703.png)
![(1E)-1-(2,4-dichlorobenzylidene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11098708.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11098740.png)

![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)
![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(prop-2-en-1-yl)butanamide](/img/structure/B11098771.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)

